

The Discovery and Isolation of Epelmycin E: A Technical Overview

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Compound of Interest		
Compound Name:	Epelmycin E	
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This technical guide delves into the discovery, isolation, and initial characterization of **Epelmycin E**, a member of the epelmycin family of anthracycline antibiotics. The epelmycins, including **Epelmycin E**, were first reported in 1991 as novel ε-rhodomycinone glycosides produced by a mutant strain of Streptomyces violaceus. This document collates the publicly available data and outlines the experimental methodologies derived from the primary literature.

Discovery of the Epelmycin Family

The epelmycins (A, B, C, D, and E) were discovered as new anthracycline antibiotics isolated from the culture broth of a blocked mutant strain, SU2-730, derived from the β-rhodomycin-producing Streptomyces violaceus A262.[1] This discovery was significant as it expanded the family of anthracycline antibiotics, a class of compounds known for their potent anticancer activities.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for **Epelmycin E** are limited in publicly accessible sources. The primary research article is expected to contain comprehensive data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structural elucidation.



Table 1: Physicochemical Properties of Epelmycin E

Property	Value	Source
Molecular Formula	C42H53NO16	ChemicalBook
Molecular Weight	827.87 g/mol	ChemicalBook
Appearance	[Data from full text]	-
Solubility	[Data from full text]	-
Melting Point	[Data from full text]	-
Optical Rotation	[Data from full text]	-

Table 2: Spectroscopic Data for **Epelmycin E**

Spectroscopic Technique	Key Data Points	Source
¹ H-NMR	[Detailed chemical shifts (δ) and coupling constants (J) from full text]	-
¹³ C-NMR	[Detailed chemical shifts (δ) from full text]	-
Mass Spectrometry (MS)	[m/z values and fragmentation pattern from full text]	-
Infrared (IR) Spectroscopy	[Key absorption bands (cm ⁻¹) from full text]	-
Ultraviolet (UV) Spectroscopy	[λmax values in specific solvents from full text]	-

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature for the discovery and isolation of the epelmycin family of antibiotics.



Producing Organism and Fermentation

- Producing Organism: A blocked mutant strain, SU2-730, of Streptomyces violaceus A262.
- Fermentation Medium: [Details of the seed and production media composition from the full text of the primary research article].
- Fermentation Conditions: [Details of temperature, pH, aeration, and incubation time from the full text].

Isolation and Purification of Epelmycin E

The isolation of **Epelmycin E** from the culture broth of Streptomyces violaceus SU2-730 involves a multi-step process designed to separate the different epelmycin analogues.

- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The epelmycins are then extracted from the supernatant using a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.
- Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual epelmycin components. This typically involves:
 - Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Epelmycin E are further purified by preparative HPLC using a reversed-phase column
 (e.g., C18) and a suitable mobile phase (e.g., an acetonitrile-water gradient).
- Crystallization: The purified Epelmycin E is crystallized from a suitable solvent system to obtain the pure compound.

Biological Activity

The epelmycins were assayed for their in vitro cytotoxicity against murine leukemic L1210 cell culture.



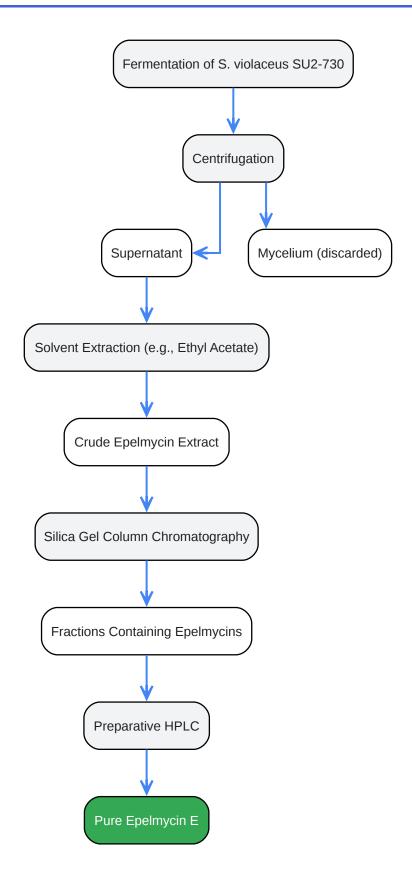
Table 3: In Vitro Cytotoxicity of Epelmycin E

Cell Line	IC₅₀ (μg/mL)	Source
Murine Leukemia (L1210)	[Data from full text]	-

Visualizations Experimental Workflow for Epelmycin E Isolation

The following diagram illustrates the general workflow for the isolation of **Epelmycin E** from the fermentation broth of Streptomyces violaceus SU2-730.





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Caption: General workflow for the isolation of **Epelmycin E**.



Note: This technical guide is based on currently accessible information. A complete and detailed account of the discovery and isolation of **Epelmycin E** would require access to the full text of the primary research article: Johdo, O., Watanabe, Y., Ishikura, T., Yoshimoto, A., Naganawa, H., Sawa, T., & Takeuchi, T. (1991). Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. The Journal of Antibiotics, 44(10), 1121–1129.

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References

- 1. Epelmycin A | C42H53NO15 | CID 139589246 PubChem [pubchem.ncbi.nlm.nih.gov]
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